molecular formula C10H13N B039418 (2-Cyclopropylphenyl)methanamine CAS No. 118184-66-0

(2-Cyclopropylphenyl)methanamine

Cat. No. B039418
M. Wt: 147.22 g/mol
InChI Key: XSUSWKYDSROWDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

(2-Cyclopropylphenyl)methanamine and related compounds have been synthesized through various methods, including the reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles using rhodium(II) catalysis to produce boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity (Miura et al., 2016). Additionally, the synthesis of cyclopropylamines by intramolecular cyclopropanation of N-allylamino acid dimethylamides has been reported, yielding novel and strained bicyclic structures with good efficiency (Cao, Xiao, & Joullié, 1999).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of (2-Cyclopropylphenyl)methanamine were not identified, research on similar cyclopropyl compounds suggests that the presence of a cyclopropyl group significantly affects molecular conformation and stability. For example, the study on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine designed to stabilize parallel turn conformations demonstrates the impact of cyclopropyl and similar groups on molecular structure (Bucci et al., 2018).

Chemical Reactions and Properties

Cyclopropylmethanamines undergo various chemical reactions due to their unique structure. For instance, cyclopropenimine-catalyzed enantioselective Mannich reactions of tert-butyl glycinates with N-Boc-imines highlight the reactivity of cyclopropyl-containing compounds (Bandar & Lambert, 2013).

Physical Properties Analysis

The physical properties of cyclopropylmethanamines are crucial for their application in various fields. While specific data on (2-Cyclopropylphenyl)methanamine were not found, studies on similar compounds provide insights into their physical characteristics, such as solubility, stability, and melting points.

Chemical Properties Analysis

The chemical properties of (2-Cyclopropylphenyl)methanamine, such as reactivity, stability, and acidity/basicity, are influenced by the cyclopropyl group. The synthesis and study of related compounds, like cyclopropenimine-catalyzed reactions, offer a glimpse into these properties (Bandar & Lambert, 2013).

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1-(2-Phenoxyphenyl)methanamines, including compounds like (2-Cyclopropylphenyl)methanamine, are studied for their selective dual serotonin and noradrenaline reuptake pharmacology. Analogues with good in vitro metabolic stability, human Ether-à-go-go-Related Gene (hERG) selectivity, and passive membrane permeability have been identified, highlighting their potential in the development of therapeutic agents (Whitlock et al., 2008).

Catalysis and Chemical Reactions

(4-Phenylquinazolin-2-yl)methanamine, closely related to (2-Cyclopropylphenyl)methanamine, has been synthesized and reacted with ruthenium complexes to examine its role in transfer hydrogenation of acetophenone derivatives. The study reported excellent conversions up to 99% and high turnover frequency (TOF) values, demonstrating its potential as a catalyst in organic reactions (Karabuğa et al., 2015).

Organic Synthesis

In organic synthesis, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has been synthesized using a polyphosphoric acid condensation route. The compound was characterized spectroscopically, demonstrating the versatility of methanamine derivatives in organic compound synthesis (Shimoga et al., 2018).

Material Science and Nanotechnology

Palladium(II) and platinum(II) metal complexes with iminophosphine ligands, including compounds like N-(2(diphenylphosphino) benzylidene)(phenyl)methanamine, have been synthesized and characterized. These complexes were used as pre-catalysts in Heck and Suzuki cross-coupling reactions, demonstrating the utility of such compounds in the synthesis of advanced materials and in nanotechnology applications (Chiririwa et al., 2013).

Safety And Hazards

The compound is classified as dangerous with hazard statements H227 and H314 . Precautionary statements include P280, P305, P310, P338, P351 . It is recommended to store the compound in a refrigerator .

properties

IUPAC Name

(2-cyclopropylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUSWKYDSROWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553209
Record name 1-(2-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylphenyl)methanamine

CAS RN

118184-66-0
Record name 2-Cyclopropylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118184-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Cyclopropylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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